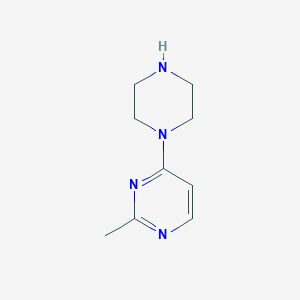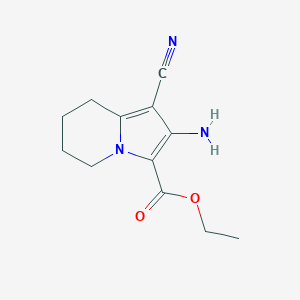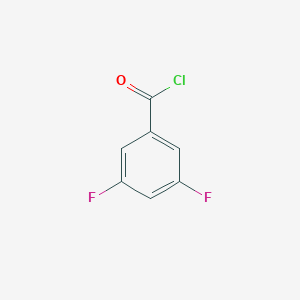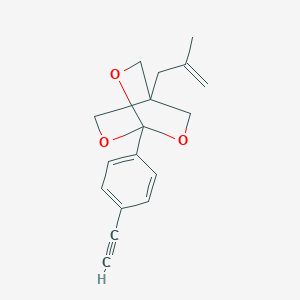
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-, also known as TBOA, is a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft.
Mechanism Of Action
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- acts by binding to the external surface of glutamate transporters and blocking the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemical And Physiological Effects
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have a number of biochemical and physiological effects. It can increase the release of glutamate from presynaptic terminals, leading to an increase in excitatory synaptic transmission. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can also activate astrocytes, leading to an increase in the release of gliotransmitters. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transporters in the central nervous system. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can have off-target effects at high concentrations, leading to non-specific effects on synaptic transmission.
Future Directions
There are a number of future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have therapeutic potential for a variety of neurological disorders. Another area of interest is the investigation of the role of glutamate transporters in other systems, such as the peripheral nervous system and the immune system. Finally, the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- in combination with other drugs or therapies could lead to new treatments for neurological disorders.
Synthesis Methods
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can be synthesized using a multi-step process that involves the coupling of 4-ethynylphenylboronic acid and 4-bromo-2-methyl-2-propenylbenzene, followed by the cyclization of the resulting intermediate with paraformaldehyde. The final product is obtained through purification using column chromatography.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been widely used in scientific research to study the role of glutamate transporters in the central nervous system. It has been shown to be effective in blocking glutamate transporters in vitro and in vivo, leading to an increase in extracellular glutamate levels and the activation of glutamate receptors. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
CAS RN |
134133-86-1 |
|---|---|
Product Name |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- |
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)-4-(2-methylprop-2-enyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H18O3/c1-4-14-5-7-15(8-6-14)17-18-10-16(11-19-17,12-20-17)9-13(2)3/h1,5-8H,2,9-12H2,3H3 |
InChI Key |
NGOHUHGBLZKDBW-UHFFFAOYSA-N |
SMILES |
CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Canonical SMILES |
CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Other CAS RN |
134133-86-1 |
synonyms |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-pr openyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



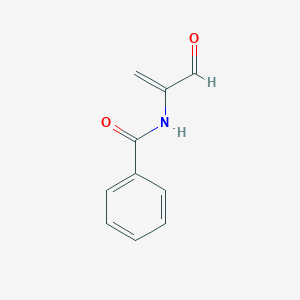
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)
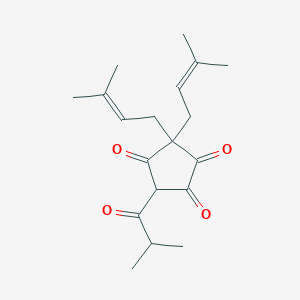
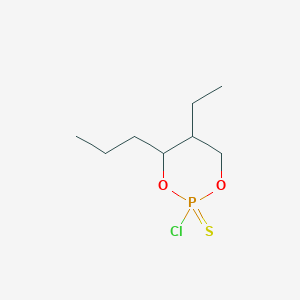
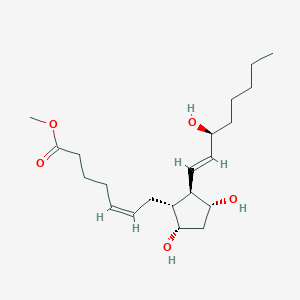
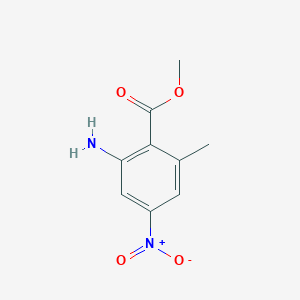
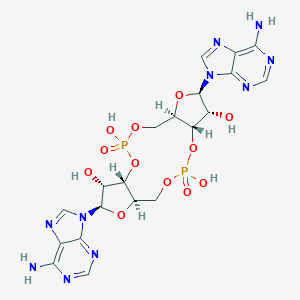
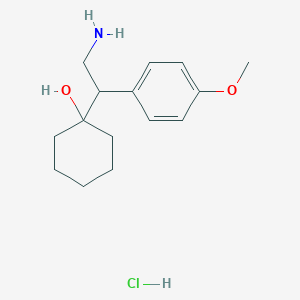
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
